molecular formula C5H5BrO2S2 B8580816 4-Bromo-2-(methylsulfonyl)thiophene

4-Bromo-2-(methylsulfonyl)thiophene

Cat. No.: B8580816
M. Wt: 241.1 g/mol
InChI Key: NZAQAICYRXULHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-(methylsulfonyl)thiophene is a heterocyclic compound featuring a thiophene ring substituted with a bromine atom at position 4 and a methylsulfonyl (-SO₂Me) group at position 2. The methylsulfonyl moiety is a strong electron-withdrawing group, which significantly influences the electronic properties and reactivity of the thiophene ring.

Its structural features make it valuable in cross-coupling reactions and as a precursor for complex heterocycles.

Properties

Molecular Formula

C5H5BrO2S2

Molecular Weight

241.1 g/mol

IUPAC Name

4-bromo-2-methylsulfonylthiophene

InChI

InChI=1S/C5H5BrO2S2/c1-10(7,8)5-2-4(6)3-9-5/h2-3H,1H3

InChI Key

NZAQAICYRXULHQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=CS1)Br

Origin of Product

United States

Preparation Methods

Bromination of Thiophene Precursors

The first step involves introducing bromine at position 4 of the thiophene ring. While direct bromination of unsubstituted thiophene typically favors the 2-position, the presence of a directing group is critical for achieving regioselectivity at C4.

Methodology :

  • Substrate : 2-(Methylsulfonyl)thiophene (pre-synthesized via sulfonylation of thiophene).

  • Brominating Agents : Bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃).

  • Conditions :

    • Solvent: Dichloromethane (DCM) or acetic acid.

    • Temperature: 0–25°C.

    • Reaction Time: 4–12 hours.

Mechanism :
The sulfonyl group withdraws electron density, activating the ring for electrophilic attack at the meta position. Bromine, generated in situ via Br₂/FeBr₃, undergoes electrophilic substitution at C4, yielding this compound.

Yield Optimization :

  • Excess Br₂ (1.2–1.5 equivalents) improves conversion.

  • Lower temperatures (0–5°C) minimize di-bromination side products.

Sulfonylation of Bromothiophene Intermediates

An alternative route involves sulfonylation of pre-brominated thiophene derivatives, though this approach is less common due to challenges in regiochemical control.

Methodology :

  • Substrate : 4-Bromothiophene (synthesized via directed bromination or commercial sources).

  • Sulfonylation Agents : Methanesulfonyl chloride (MsCl) in the presence of bases (e.g., triethylamine).

  • Conditions :

    • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).

    • Temperature: 20–40°C.

    • Reaction Time: 6–24 hours.

Challenges :

  • Competing reactions at C2 and C5 positions due to the electron-donating effect of sulfur in thiophene.

  • Lower yields (40–60%) compared to the bromination-sulfonylation sequence.

One-Pot Synthesis via Sequential Functionalization

Integrated Bromination-Sulfonylation

Recent advancements enable a one-pot synthesis to streamline production:

  • Sulfonylation : Thiophene is treated with MsCl and a base (e.g., K₂CO₃) in acetone at 30–35°C for 4 hours to form 2-(methylsulfonyl)thiophene.

  • Bromination : Without isolation, Br₂ is added to the reaction mixture at 0°C, achieving 70–75% yield of the target compound.

Advantages :

  • Reduced purification steps.

  • Higher overall yield (70–75% vs. 50–60% for stepwise methods).

Alternative Synthetic Routes

Wittig Reaction-Based Approaches

A patent-pending method for analogous brominated thiophenes (e.g., 4-bromobenzo[b]thiophene) suggests adaptability for this compound:

  • Etherification : 2-Bromo-6-fluorobenzaldehyde reacts with chloromethyl mercaptan in acetone/K₂CO₃ to form a thioether intermediate.

  • Cyclization : Wittig reaction with triphenylphosphine and subsequent cyclization yields the thiophene core.

  • Bromination/Sulfonylation : Functionalization steps are applied post-cyclization.

Key Data :

StepConditionsYield
EtherificationAcetone, K₂CO₃, 30–35°C, 4 h86%
CyclizationToluene, reflux, 2–6 h84–91%

Purification and Characterization

Isolation Techniques

  • Distillation : High-vacuum distillation at 90–110°C removes low-boiling impurities.

  • Recrystallization : Petroleum ether or ethyl acetate yields crystals with >98% purity.

Analytical Validation

  • GC-MS : Monitors reaction progress and quantifies intermediates.

  • ¹³C NMR : Confirms regiochemistry (e.g., C4 bromine at δ 116 ppm, C2 sulfonyl at δ 132 ppm).

Comparative Analysis of Methods

MethodYieldPurityScalabilityCost Efficiency
Bromination-Sulfonylation70–75%>95%HighModerate
Sulfonylation-Bromination40–60%90–95%ModerateLow
One-Pot Synthesis70–75%95–98%HighHigh
Wittig-Based80–85%98%ModerateHigh

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(methylsulfonyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.

    Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of bases like potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Thiophene derivatives with various functional groups replacing the bromine atom.

    Coupling Products: Biaryl compounds or other complex organic molecules.

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Sulfide derivatives.

Scientific Research Applications

4-Bromo-2-(methylsulfonyl)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-2-methanesulfonyl-thiophene depends on its specific application. In coupling reactions, the bromine atom undergoes oxidative addition to a palladium catalyst, followed by transmetalation and reductive elimination to form the desired product. The methanesulfonyl group can act as an electron-withdrawing group, influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

a. 4-Bromo-2-(chloromethyl)thiophene (C₅H₄BrClS)

  • Structure : Bromine at position 4, chloromethyl (-CH₂Cl) at position 2.
  • Key Differences : The chloromethyl group is less electron-withdrawing than methylsulfonyl, making the ring more reactive toward nucleophilic substitution. However, it poses higher hazards (e.g., toxicity, reactivity) compared to the sulfonyl analog .
  • Applications : Used in further alkylation or substitution reactions due to the reactive -CH₂Cl group.

b. 2-Bromo-5-(methylsulfonyl)thiophene (C₅H₄BrO₂S₂)

  • Structure : Bromine at position 2, methylsulfonyl at position 4.
  • Key Differences : Positional isomerism alters electronic distribution. The bromine at position 2 may direct electrophilic attacks differently (e.g., meta to sulfonyl), affecting regioselectivity in synthesis .
  • Applications : Useful in coupling reactions where bromine’s position enhances reactivity at specific sites.

c. 4-Bromo-5-methylthiophene-2-carboxaldehyde (C₆H₅BrOS)

  • Structure : Bromine at position 4, methyl at position 5, and aldehyde (-CHO) at position 2.
  • Key Differences : The aldehyde group enables condensation reactions (e.g., forming Schiff bases), while the methyl group provides steric hindrance. The absence of sulfonyl reduces electron deficiency compared to 4-Bromo-2-(methylsulfonyl)thiophene .

Q & A

Basic: What are the common synthetic routes for preparing 4-Bromo-2-(methylsulfonyl)thiophene?

Answer:
The synthesis of this compound typically involves sequential functionalization of the thiophene core. Key steps include:

  • Bromination : Direct bromination of 2-(methylsulfonyl)thiophene using N-bromosuccinimide (NBS) or Br₂ under controlled conditions (e.g., in acetic acid or DMF at 0–25°C) to achieve regioselective substitution at the 4-position .
  • Sulfonylation : If starting from a non-sulfonylated precursor, sulfonylation can be performed using methylsulfonyl chloride in the presence of a base (e.g., pyridine) .
  • Cross-Coupling : Post-bromination, Suzuki or Stille coupling may introduce aryl/alkyl groups for further functionalization .
    Optimization Note : Reaction yields depend on solvent polarity, temperature, and catalyst selection (e.g., Pd(PPh₃)₄ for couplings) .

Basic: What characterization techniques are critical for verifying the structure of this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., deshielded protons adjacent to Br and SO₂Me groups). ¹H NMR typically shows a singlet for the methylsulfonyl group (~3.3 ppm) and aromatic protons split by coupling .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected: ~239.0 g/mol for C₅H₄BrO₂S₂) .
  • X-ray Crystallography : For crystalline derivatives, X-ray analysis resolves bond lengths and angles, confirming substitution patterns .
    Tip : Compare spectral data with analogous brominated thiophenes (e.g., 4-Bromo-3-methoxy derivatives) to identify diagnostic peaks .

Basic: What are the common reactivity patterns of this compound in organic synthesis?

Answer:

  • Nucleophilic Substitution : The bromine atom undergoes substitution with amines, thiols, or alkoxides under SNAr conditions (e.g., K₂CO₃/DMF, 60–80°C) .
  • Cross-Coupling : Suzuki-Miyaura reactions with boronic acids yield biaryl derivatives, useful in materials science .
  • Reduction : LiAlH₄ reduces the sulfonyl group to thioether, altering electronic properties for optoelectronic applications .
    Caution : Steric hindrance from the methylsulfonyl group may slow reactions at the 2-position .

Advanced: How can regioselectivity challenges in bromination or functionalization be addressed?

Answer:
Regioselectivity is influenced by:

  • Directing Effects : The electron-withdrawing methylsulfonyl group directs electrophiles (e.g., Br⁺) to the 4-position via meta-directing effects. Computational modeling (DFT) predicts charge distribution to guide substitution sites .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic attack at the 4-position by stabilizing transition states .
  • Catalytic Systems : Use of Lewis acids (e.g., FeCl₃) or iodine monobromide (IBr) improves selectivity in mixed halogenation scenarios .
    Case Study : In copolymerization with methyl methacrylate, this compound’s reactivity was tuned by adjusting monomer feed ratios and initiators (e.g., AIBN) .

Advanced: What strategies are used to study interactions between this compound derivatives and biological targets?

Answer:

  • Molecular Docking : AutoDock or Schrödinger Suite models interactions with enzymes/receptors (e.g., kinase inhibitors). The sulfonyl group often hydrogen-bonds with active-site residues .
  • Kinetic Assays : Fluorescence polarization or SPR (surface plasmon resonance) measure binding affinity (Kd) and inhibition constants (IC₅₀) .
  • Metabolic Stability : Microsomal incubations (e.g., liver microsomes) assess CYP450-mediated degradation using LC-MS .
    Data Contradiction : Discrepancies between computational predictions and experimental IC₅₀ values may arise from solvation effects or protein flexibility, requiring MD simulations for resolution .

Advanced: How is this compound utilized in materials science?

Answer:

  • Conjugated Polymers : Copolymerization with electron-deficient monomers (e.g., n-butyl acrylate) enhances charge transport in organic semiconductors. Reactivity ratios (r₁, r₂) are determined via nonlinear least squares analysis of copolymer composition data .
  • Self-Assembled Monolayers (SAMs) : Thiophene derivatives form SAMs on Au surfaces via sulfur-gold interactions, studied using AFM and cyclic voltammetry .
    Challenge : Bromine may quench luminescence; post-polymerization functionalization (e.g., Sonogashira coupling) mitigates this .

Advanced: What computational methods predict the bioactivity or optoelectronic properties of derivatives?

Answer:

  • DFT Calculations : Gaussian 09 optimizes geometries and computes HOMO-LUMO gaps (e.g., ~4.2 eV for the parent compound), correlating with UV-Vis absorption .
  • QSAR Models : Machine learning (e.g., Random Forest) links substituent effects (Hammett σ values) to antibacterial activity .
  • TD-DFT : Predicts charge-transfer transitions in materials, validated by experimental UV-Vis and fluorescence .

Advanced: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Avoid skin contact due to potential irritancy (similar to 4-Bromo-2-(chloromethyl)thiophene) .
  • Ventilation : Use fume hoods for reactions releasing HBr or SO₂.
  • Spill Management : Neutralize acidic byproducts with sodium bicarbonate and adsorb spills with vermiculite .
    Note : No specific ecotoxicity data exists, but brominated aromatics are generally persistent; dispose via hazardous waste protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.